molecular formula C15H21N B13232678 4-(3-Methylphenyl)-2-azaspiro[4.4]nonane

4-(3-Methylphenyl)-2-azaspiro[4.4]nonane

Cat. No.: B13232678
M. Wt: 215.33 g/mol
InChI Key: GIURJFMYKFDXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylphenyl)-2-azaspiro[44]nonane is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is part of the spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic core followed by the introduction of the 3-methylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(3-Methylphenyl)-2-azaspiro[4

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylphenyl)-2-azaspiro[4.4]nonane is unique due to its specific substitution pattern and the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields .

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

4-(3-methylphenyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C15H21N/c1-12-5-4-6-13(9-12)14-10-16-11-15(14)7-2-3-8-15/h4-6,9,14,16H,2-3,7-8,10-11H2,1H3

InChI Key

GIURJFMYKFDXNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC23CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.